molecular formula C5H7FN2O2S B13158359 (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride

Cat. No.: B13158359
M. Wt: 178.19 g/mol
InChI Key: VFJQJTDQKDMFSM-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride, with the CAS Number 1934853-82-3, is a chemical probe featuring a sulfonyl fluoride electrophile . This compound is designed for research applications in chemical biology and drug discovery, particularly for probing serine residues in active sites and developing covalent inhibitors . The 1-methyl-1H-pyrazole moiety is a privileged structure in medicinal chemistry, frequently employed to enhance physicochemical properties and binding affinity in small-molecule inhibitors . As a sulfonyl fluoride, it can act as a covalent warhead, reacting with hydroxyl groups in active sites . Researchers value this scaffold for creating targeted probes and potential therapeutics; for instance, derivatives of the 1-methyl-1H-pyrazole heterocycle have been investigated as potent, orally active inhibitors of kinases like Aurora Kinase B and MPS1 . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)methanesulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3

InChI Key

VFJQJTDQKDMFSM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Route via Pyrazole Derivatives and Sulfonylation

The most common approach involves starting from a suitably substituted pyrazole derivative, such as 1-methyl-1H-pyrazol-4-ylmethanol or related intermediates, followed by sulfonylation with sulfonyl fluoride reagents or via conversion of sulfonate intermediates.

  • Step 1: Preparation of Pyrazole Intermediate
    For example, 1-(1-methyl-1H-pyrazol-4-yl)ethanone and related compounds can be synthesized through oxidation or substitution reactions on methylated pyrazoles.

  • Step 2: Introduction of Sulfonyl Group
    The sulfonyl fluoride moiety can be introduced by reacting the pyrazole intermediate with sulfonyl fluoride reagents or by converting sulfonate salts to sulfonyl fluorides. Methods include:

    • Conversion of sodium sulfonate salts to sulfonyl fluorides using reagents such as diethylaminosulfur trifluoride (DAST) or triethylamine trihydrofluoride combined with XtalFluor-M®.
    • Sulfonylation via palladium-catalyzed coupling of aryl or heteroaryl bromides with sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI).

Palladium-Catalyzed One-Pot Synthesis from Heteroaryl Bromides

A highly efficient, mild, and versatile method involves:

  • Reagents: Heteroaryl bromide (e.g., 4-bromo-1-methylpyrazole), DABSO as SO2 source, palladium catalyst with AmPhos ligand, base (e.g., triethylamine), and isopropanol solvent.
  • Procedure:

    • Palladium-catalyzed sulfonylation of the heteroaryl bromide with DABSO forms an intermediate sulfinate salt.
    • In situ fluorination of the sulfinate with NFSI yields the sulfonyl fluoride product.
  • Advantages:

    • One-pot operation without isolation of intermediates.
    • Good tolerance of functional groups.
    • Applicable to heteroaryl substrates including pyrazoles.
    • Mild reaction conditions (75–110 °C, inert atmosphere).
  • Representative Data (from optimization studies):

Entry Catalyst & Ligand Conversion (%) Reduction Byproduct (%)
1 Pd(OAc)2 + PAd2n-Bu 33 2
7 Pd(OAc)2 + AmPhos (L6) 83 3
9 PdCl2(AmPhos)2 (preformed) 91 1
  • Isolated Yield Example: Sulfonyl fluoride from aryl bromide in 84% isolated yield after fluorination with NFSI.

Alternative Sulfonyl Fluoride Formation from Sulfonate Precursors

  • Sodium sulfonate salts derived from pyrazole-containing precursors can be converted to sulfonyl fluorides by:

    • Treatment with oxalyl chloride to form sulfonyl chlorides, followed by fluorination with potassium fluoride.
    • Direct fluorination using DAST or triethylamine trihydrofluoride/XtalFluor-M® system, yielding sulfonyl fluorides in moderate to good yields (up to 64%).

Functional Group Compatibility and Scope

  • The palladium-catalyzed method tolerates various substituents, including electron-donating and electron-withdrawing groups, and sensitive moieties such as silanes, Weinreb amides, indoles, and quinazolinones.
  • The method is applicable to late-stage functionalization of complex molecules, including pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Notes
Palladium-catalyzed sulfonylation + fluorination Heteroaryl bromide, PdCl2(AmPhos)2, DABSO, NFSI, Et3N, i-PrOH, 75-110 °C, inert atmosphere 61–91 One-pot, mild, functional group tolerant, suitable for pyrazole derivatives
Sulfonate salt fluorination Sodium sulfonate salt, DAST or triethylamine trihydrofluoride + XtalFluor-M® ~64 Two-step, requires sulfonate intermediate, moderate yields
Sulfonyl chloride route Sulfonate salt → sulfonyl chloride (oxalyl chloride) → KF fluorination Variable Multi-step, sulfonyl chlorides are reactive and less stable
Direct sulfonylation of pyrazole derivatives Pyrazole methanol or ethanone derivatives, sulfonyl fluoride reagents, inert atmosphere Variable Requires careful control of reaction conditions to avoid side reactions

Research and Experimental Data Highlights

  • The palladium-catalyzed method was optimized by screening ligands and catalysts, with AmPhos ligand providing the best conversion and minimal reduction byproducts.
  • Functionalization of pyrazole heterocycles at the 4-position with methanesulfonyl fluoride was achieved efficiently under these conditions, enabling the synthesis of (1-methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride and analogs.
  • Characterization of products typically involves NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.

Common Reagents and Conditions

Common reagents used in the reactions of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

Scientific Research Applications of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride (C5H7FN2O2S) is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique sulfonyl fluoride group imparts distinct reactivity, making it valuable for selective modification of nucleophilic sites in biological molecules.

Chemical Reactions and Applications

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride is utilized as a reagent in organic synthesis, especially in forming sulfonamide derivatives. It undergoes several types of chemical reactions:

  • Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
  • Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.

Common reagents used in these reactions include bases like triethylamine, and nucleophiles such as amines and alcohols, typically under mild conditions to prevent decomposition.

Biological Applications

This compound is used in studying enzyme inhibition and protein modification because it can react with nucleophilic amino acid residues. The sulfonyl fluoride group is highly electrophilic, enabling it to form covalent bonds with nucleophilic amino acid residues in proteins. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein function. (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride's mechanism of action involves its reactivity with nucleophilic sites in biological molecules.

Medicinal Applications

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride is investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

Industrial Applications

This compound is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues in proteins. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein function .

Comparison with Similar Compounds

Methanesulfonyl Fluoride (CAS 558-25-8)

Structural Differences :

  • Methanesulfonyl fluoride is a simple aliphatic sulfonyl fluoride (CH₃SO₂F), lacking the pyrazole ring system present in the target compound.
  • The absence of aromaticity reduces opportunities for π-π stacking but increases hydrophobicity.

Key Properties and Toxicity :

  • Molecular Formula : CH₃FSO₂
  • Molecular Weight : 98.15 g/mol

Functional Comparison :

  • Methanesulfonyl fluoride is a broad-spectrum protease inhibitor but lacks the selectivity conferred by the pyrazole ring in the target compound.

[1-(2-Ethylbutyl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl Fluoride (CAS 2172526-07-5)

Structural Differences :

  • The pyrazole ring in this analog features a 2-ethylbutyl group at the 1-position and a methyl group at the 3-position, compared to the simpler methyl group at the 1-position in the target compound.
  • The bulkier 2-ethylbutyl substituent increases molecular weight and steric hindrance.

Key Properties :

  • Molecular Formula : C₁₁H₁₉FN₂O₂S
  • Molecular Weight : 262.35 g/mol
  • SMILES : CCC(CC)Cn1cc(CS(=O)(=O)F)c(C)n1

Functional Implications :

  • The larger substituent may reduce membrane permeability compared to the target compound but could enhance binding to hydrophobic enzyme pockets.
  • No data on toxicity, melting point, or boiling point are available, highlighting a research gap .

General Comparison of Sulfonyl Fluorides

Property (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl Fluoride Methanesulfonyl Fluoride [1-(2-Ethylbutyl)-3-methyl-1H-pyrazol-4-yl]methanesulfonyl Fluoride
Molecular Formula C₆H₈FN₂O₂S* CH₃FSO₂ C₁₁H₁₉FN₂O₂S
Molecular Weight ~192.21* 98.15 262.35
Aromatic Substituent Pyrazole ring None Pyrazole ring
Key Functional Group Sulfonyl fluoride Sulfonyl fluoride Sulfonyl fluoride
Toxicity Data Not available Highly toxic Not available

*Calculated based on structural similarity.

Research Findings and Implications

  • Reactivity : Sulfonyl fluorides exhibit electrophilic reactivity at the sulfur center. The pyrazole ring in the target compound may modulate this reactivity through electronic effects (e.g., electron-withdrawing or donating properties of substituents) .
  • Selectivity : The pyrazole moiety could confer selectivity toward specific biological targets, such as kinases or proteases with aromatic binding pockets, unlike aliphatic analogs like methanesulfonyl fluoride .
  • Stability : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides. Substituent effects on the pyrazole ring (e.g., methyl vs. 2-ethylbutyl) may further influence stability, though experimental data are lacking.

Biological Activity

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride (CAS No. 1934853-82-3) is a chemical compound with the molecular formula C5H7FN2O2SC_5H_7FN_2O_2S and a molecular weight of 178.18 g/mol. This compound is recognized for its potential biological activities, particularly in enzyme inhibition and protein modification, making it a valuable tool in biochemical research and medicinal chemistry.

The compound features a sulfonyl fluoride group, which is highly electrophilic, allowing it to react with nucleophilic sites in biological molecules. This reactivity is crucial for its application in studying enzyme mechanisms and protein functions.

The mechanism of action involves the formation of covalent bonds with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The sulfonyl fluoride group can be replaced by other nucleophiles.
  • Addition Reactions : The compound can undergo addition reactions with various reagents.

This unique reactivity profile allows for selective modification of proteins, which is essential for investigating biological pathways and enzyme activities.

Enzyme Inhibition

(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride has been studied for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in disease pathways, contributing to its potential therapeutic applications.

Protein Modification

The compound's ability to react with nucleophilic sites makes it useful for modifying proteins in biochemical assays. This property has implications for drug design and development, particularly in creating targeted therapies.

Research Findings

Recent studies have highlighted the biological activity of (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride:

  • Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes linked to cancer progression. For example, it has been shown to inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and inflammation .
  • Selectivity and Efficacy : Compared to other sulfonamide derivatives, (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride exhibits unique selectivity profiles that enhance its efficacy as an inhibitor .
  • Case Study : A study involving gastric cancer cells revealed that compounds similar to (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride showed significant cytotoxicity, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits MAGL and other enzymes linked to inflammation
Protein ModificationModifies nucleophilic sites in proteins
Anticancer ActivityCytotoxic effects observed in gastric cancer cells

Q & A

Q. What are the recommended synthetic routes for (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride in laboratory settings?

A methodological approach involves nucleophilic substitution or sulfonylation of (1-methyl-1H-pyrazol-4-yl)methanol or its chloride derivative. For example:

  • Step 1 : React (1-methyl-1H-pyrazol-4-yl)methanol with a sulfonyl fluoride precursor (e.g., sulfuryl fluoride or fluorosulfonic acid derivatives) under anhydrous conditions.
  • Step 2 : Use a base like Cs₂CO₃ in acetonitrile to facilitate the reaction, as demonstrated in analogous sulfamoyl fluoride syntheses .
  • Step 3 : Purify via column chromatography (e.g., CH₂Cl₂/Petroleum Ether) to isolate the product.
    Key considerations : Monitor reaction progress using TLC or LC-MS to optimize yield (typically 50–60% for similar compounds) and minimize side reactions like hydrolysis.

Q. How should researchers safely handle (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride given its reactivity and toxicity?

This compound’s sulfonyl fluoride group is highly reactive and toxic, requiring stringent safety protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.
  • Exposure Mitigation : Avoid skin/eye contact; immediate washing with water is critical if exposed. Symptoms of acute toxicity include respiratory distress and neurological effects (e.g., convulsions) .
  • Decontamination : Neutralize spills with sodium bicarbonate or calcium hydroxide. Store in airtight containers under inert gas (e.g., N₂).

Q. What spectroscopic and crystallographic methods are used for structural elucidation?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the methyl group on the pyrazole ring typically resonates at δ ~3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight, though ionization may require derivatization for sulfonyl fluorides .
  • X-ray Crystallography : Use programs like SHELXL for small-molecule refinement. SHELX’s robustness in handling high-resolution data makes it suitable for resolving sulfonyl fluoride geometries .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in SuFEx (Sulfur Fluoride Exchange) click chemistry?

The sulfonyl fluoride moiety is a key electrophile in SuFEx reactions, enabling covalent bond formation with nucleophiles (e.g., amines, phenols):

  • Mechanistic Insight : The fluoride leaving group facilitates rapid exchange under mild conditions. Catalysts like Ca(NTf₂)₂ can enhance reaction rates .
  • Applications : Useful for bioconjugation, polymer synthesis, or covalent inhibitor development. For example, analogous compounds form stable sulfonate esters with serine proteases .
    Experimental Design : Optimize pH (neutral to slightly basic) and solvent polarity (e.g., DMF or acetonitrile) to balance reactivity and stability.

Q. Are there known discrepancies in reported synthetic yields, and how can they be resolved?

Yields for sulfonyl fluoride derivatives vary due to:

  • Moisture Sensitivity : Hydrolysis of the sulfonyl fluoride group reduces yields. Use rigorously dried solvents and inert atmospheres.
  • Byproduct Formation : Competing side reactions (e.g., over-sulfonylation) can occur. Control stoichiometry (e.g., 1:1.2 molar ratio of alcohol to sulfonylating agent) and monitor intermediates via LC-MS .
    Troubleshooting : If yields drop below 40%, consider pre-activating the alcohol with a milder base (e.g., K₂CO₃) or using a protecting group for the pyrazole nitrogen.

Q. What are the implications of the compound’s electronic structure on its bioactivity?

The electron-withdrawing sulfonyl fluoride group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in proteases):

  • Computational Analysis : DFT studies can map electrostatic potential surfaces to predict binding sites.
  • Biological Relevance : Similar sulfonyl fluorides act as covalent protease inhibitors (e.g., PMSF analogs) by forming stable adducts with catalytic serine .
    Experimental Validation : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) and compare with non-fluorinated analogs.

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